molecular formula C22H27ClN2O3S B11244592 1-[(3-chlorobenzyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-3-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-3-carboxamide

Cat. No.: B11244592
M. Wt: 435.0 g/mol
InChI Key: JAZZDHJDQFMLBP-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYL-6-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYL-6-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often require specific reaction conditions such as controlled temperatures, pH levels, and the use of catalysts. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different products compared to reduction reactions .

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYL-6-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties. In medicine, it could be explored for its therapeutic potential in treating various diseases. In industry, it may be used in the development of new materials or as a catalyst in chemical processes .

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYL-6-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYL-6-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE stands out due to its unique chemical structure and properties. Similar compounds may include other piperidine derivatives or sulfonyl-containing compounds. Each of these compounds may have distinct chemical and biological properties, making them suitable for different applications .

Properties

Molecular Formula

C22H27ClN2O3S

Molecular Weight

435.0 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C22H27ClN2O3S/c1-3-18-9-4-7-16(2)21(18)24-22(26)19-10-6-12-25(14-19)29(27,28)15-17-8-5-11-20(23)13-17/h4-5,7-9,11,13,19H,3,6,10,12,14-15H2,1-2H3,(H,24,26)

InChI Key

JAZZDHJDQFMLBP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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